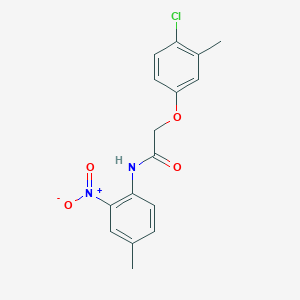![molecular formula C25H28N4O3 B5163708 N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)
N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide, commonly known as ABP-786, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a dual agonist of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.
Mecanismo De Acción
ABP-786 is a dual agonist of the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptors. The this compound is a well-known target for the treatment of pain, while the NOP receptor is a relatively new target for the treatment of pain and addiction. The activation of the this compound by ABP-786 results in the inhibition of pain signaling pathways, while the activation of the NOP receptor by ABP-786 results in the modulation of the reward pathway, which is involved in the development of addiction.
Biochemical and Physiological Effects
ABP-786 produces a range of biochemical and physiological effects, including analgesia, reduction of drug-seeking behavior, and antidepressant-like effects. ABP-786 has also been shown to produce minimal respiratory depression, which is a significant advantage over traditional opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABP-786 has several advantages for lab experiments, including its dual agonist activity, which allows for the investigation of both the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptor signaling pathways. ABP-786 also produces minimal respiratory depression, which is a significant advantage over traditional opioids. However, ABP-786 has several limitations, including its low solubility in water, which can limit its use in in vivo experiments.
Direcciones Futuras
Several future directions for ABP-786 research include investigating its potential therapeutic applications in other diseases, such as anxiety and stress-related disorders. Furthermore, the development of more water-soluble analogs of ABP-786 could increase its potential for in vivo experiments. Additionally, the investigation of the long-term effects of ABP-786 on the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptor signaling pathways could provide valuable insights into its potential clinical applications.
Métodos De Síntesis
The synthesis of ABP-786 involves several steps, including the condensation of 3-acetylbenzyl bromide with 4-piperidone to form 1-(3-acetylbenzyl)-4-piperidinone. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole intermediate. The final step involves the coupling of the pyrazole intermediate with 2-methoxybenzoyl chloride to form ABP-786.
Aplicaciones Científicas De Investigación
ABP-786 has been extensively studied for its potential therapeutic applications in various diseases, including pain, addiction, and depression. In preclinical studies, ABP-786 has been shown to produce analgesic effects in animal models of acute and chronic pain. Furthermore, ABP-786 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. ABP-786 has also been shown to produce antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
N-[2-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18(30)20-7-5-6-19(16-20)17-28-14-11-21(12-15-28)29-24(10-13-26-29)27-25(31)22-8-3-4-9-23(22)32-2/h3-10,13,16,21H,11-12,14-15,17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLPBGQXFSRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)

![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)

![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
